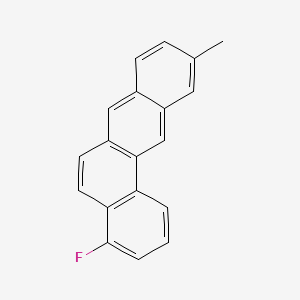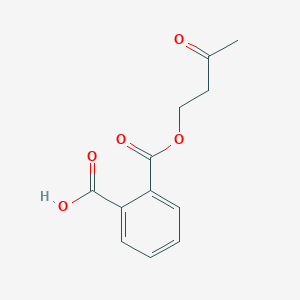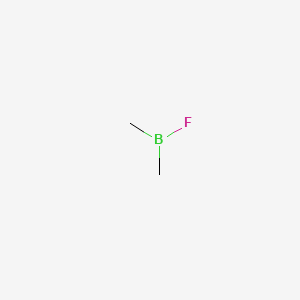
Benz(a)anthracene, 4-fluoro-10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 4-fluoro-10-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 10th position on the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst . For the specific synthesis of 4-fluoro-10-methyl-benz(a)anthracene, a fluorinated precursor and a methylating agent would be used under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including catalytic hydrogenation, halogenation, and cyclization reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene, 4-fluoro-10-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, to the aromatic ring.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 4-fluoro-10-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological effects helps understand the mechanisms of carcinogenesis and the impact of environmental pollutants.
Medicine: Studies on its derivatives contribute to the development of anticancer drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other organic materials
Wirkmechanismus
The mechanism by which benz(a)anthracene, 4-fluoro-10-methyl- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and disrupting normal cellular processes. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. These interactions can activate signaling pathways involved in cell proliferation, apoptosis, and carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
4-Methylbenz(a)anthracene: Similar structure with a methyl group at the 4th position.
10-Methylbenz(a)anthracene: Similar structure with a methyl group at the 10th position
Uniqueness
Benz(a)anthracene, 4-fluoro-10-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties. The fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the methyl group can influence its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
2990-70-7 |
|---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
4-fluoro-10-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-5-6-13-10-14-7-8-17-16(3-2-4-19(17)20)18(14)11-15(13)9-12/h2-11H,1H3 |
InChI-Schlüssel |
CDINAQYMBJWKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C=CC4=C3C=CC=C4F)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)


![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)

![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)



